Solvent Blue 35

Description

The exact mass of the compound 1,4-Bis(butylamino)anthracene-9,10-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

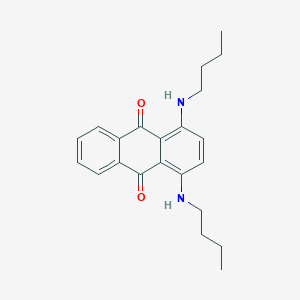

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(butylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQDPIXQTSYZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044605 | |

| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17354-14-2 | |

| Record name | Solvent Blue 35 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17354-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Blue 35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017354142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(butylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(butylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVT4Q30OQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Solubility of Solvent Blue 35 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Solvent Blue 35 (also known as Sudan Blue II or C.I. 61554) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this dye is utilized.

Core Physicochemical Properties

This compound is a synthetic anthraquinone dye characterized by its dark blue powder appearance.[1][2] It is widely used for coloring plastics, inks, oils, fats, and waxes.[3][4] Chemically, it is identified as 1,4-bis(butylamino)anthracene-9,10-dione, with the molecular formula C22H26N2O2.[1][5] The dye is noted for its insolubility in water but demonstrates solubility in a range of organic solvents.[2][3][6]

Quantitative Solubility Data

The solubility of this compound has been quantitatively determined in several common organic solvents. The following table summarizes the available data, providing a clear comparison of solubility levels at a standardized temperature.

| Organic Solvent | Solubility at 20°C (g/L) |

| Dichloromethane | 171.3 |

| Methylbenzene | 86.3 |

| Butyl Acetate | 22.3 |

| Acetone | 13.6 |

| Ethyl Alcohol | 2.6 |

Note: This data is provided for reference and was compiled from publicly available technical data sheets.[4][7][8]

Additionally, qualitative solubility has been reported for other solvents:

| Organic Solvent | Qualitative Solubility |

| Chloroform | Slightly soluble[1] |

| DMSO | Slightly soluble (sonication may be required)[1][9] |

Experimental Protocols

Detailed experimental protocols for the determination of the quantitative solubility data presented above are not extensively available in the public domain. Typically, such data is generated internally by manufacturers. However, a general methodology for determining the solubility of a dye like this compound in an organic solvent would likely follow a standardized saturation shake-flask method. A generalized workflow for such a procedure is outlined below.

A common approach involves adding an excess amount of the solid dye to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. After saturation, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved dye in the clear supernatant is then determined using a suitable analytical technique, such as UV-Visible spectrophotometry, by measuring the absorbance at the dye's maximum wavelength (λmax) and correlating it to a pre-established calibration curve.

Visualization of Experimental Workflow

The logical steps for determining the solubility of this compound in an organic solvent can be visualized as follows:

Caption: A flowchart illustrating the key stages of an experimental protocol for determining solvent solubility.

References

- 1. This compound [chembk.com]

- 2. This compound | 17354-14-2 [chemicalbook.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound | OGILVY [jnogilvychem.com]

- 6. This compound – Solvent Dyes for Plastic – Ranbar Blue 2N [ranbarr.com]

- 7. This compound|CAS NO.17354-14-2 [xcolorpigment.com]

- 8. chaostrade.eu [chaostrade.eu]

- 9. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide to the Spectral Properties of C.I. 61554

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 61554, widely known as Solvent Blue 35 or Sudan Blue II, is a synthetic anthraquinone dye.[1][2] Its lipophilic nature renders it highly soluble in organic solvents and lipids, while being insoluble in water.[3][4] This property has led to its extensive use in various industrial applications, including the coloring of plastics, lacquers, and hydrocarbon-based solvents.[1][5] In the realm of scientific research, C.I. 61554 is primarily utilized as a histological stain for the detection and visualization of lipids, particularly triglycerides, in tissue samples.[6][7] This guide provides a comprehensive overview of the known spectral properties of C.I. 61554, detailed experimental protocols for its use in lipid staining and for the characterization of its spectral characteristics, and a workflow for its application in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. 61554 is presented in Table 1.

Table 1: Physicochemical Properties of C.I. 61554

| Property | Value | Reference(s) |

| Common Names | This compound, Sudan Blue II | [3][6] |

| CAS Number | 17354-14-2 | [2] |

| Molecular Formula | C₂₂H₂₆N₂O₂ | [2] |

| Molecular Weight | 350.45 g/mol | [2] |

| Appearance | Dark blue powder | [8] |

| Melting Point | 120-122 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [3][4] |

Spectral Properties

C.I. 61554 exhibits characteristic absorption in the visible region of the electromagnetic spectrum, which is responsible for its blue color. The exact position and intensity of the absorption and emission bands are influenced by the solvent environment, a phenomenon known as solvatochromism.[9]

UV-Visible Absorption Spectroscopy

Table 2: UV-Visible Absorption Properties of C.I. 61554

| Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Concentration | Reference(s) |

| - | 652 nm | - | - | [10] |

| Chloroform | 648-652 nm | ≥16,000 L mol⁻¹ cm⁻¹ | 0.01 g/L | [3] |

The solubility of C.I. 61554 in various organic solvents at 20°C is provided in Table 3, which is a crucial consideration for preparing solutions for spectral analysis or staining.

Table 3: Solubility of C.I. 61554 in Organic Solvents at 20°C

| Solvent | Solubility (g/L) | Reference(s) |

| Acetone | 13.6 | [4] |

| Butyl Acetate | 22.3 | [4] |

| Methylbenzene | 86.3 | [4] |

| Dichloromethane | 171.3 | [4] |

| Ethyl Alcohol | 2.6 | [4] |

Fluorescence Spectroscopy

Information regarding the fluorescence properties of C.I. 61554, such as its emission maximum and quantum yield, is not extensively documented in scientific literature. The fluorescence of a molecule is highly dependent on its environment, with solvent polarity playing a significant role in the position and intensity of the emission spectrum.[9][11] Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the fluorescence emission.[11]

Experimental Protocols

Protocol for Lipid Staining in Tissue Sections (Adapted from Sudan Black B protocols)

This protocol is adapted from established methods for Sudan Black B, a dye with similar properties and applications to C.I. 61554, for the histological staining of lipids in frozen tissue sections.[12][13]

Materials:

-

C.I. 61554 (this compound) staining solution (e.g., 0.7% w/v in propylene glycol)

-

Propylene glycol

-

85% Propylene glycol solution

-

Nuclear fast red solution (for counterstaining)

-

Glycerin jelly or other aqueous mounting medium

-

Formalin (10%) for fixation

-

Distilled water

-

Microscope slides and coverslips

Procedure:

-

Fixation: Fix frozen tissue sections on clean microscope slides using 10% formalin.

-

Washing: Gently wash the fixed sections with distilled water.

-

Dehydration (optional but recommended): Immerse the slides in two changes of propylene glycol for 5 minutes each.

-

Staining: Immerse the slides in the C.I. 61554 staining solution. The incubation time may need to be optimized but can range from 7 minutes with agitation to longer periods.[12] For room temperature staining, a longer incubation of up to 60 minutes may be necessary.[13]

-

Differentiation: Transfer the slides to an 85% propylene glycol solution for 3 minutes to remove excess stain.

-

Rinsing: Rinse the slides thoroughly in distilled water.

-

Counterstaining: Immerse the slides in a nuclear fast red solution for approximately 3 minutes to stain the cell nuclei.

-

Final Wash: Wash the slides in tap water followed by a final rinse in distilled water.

-

Mounting: Mount the coverslip using an aqueous mounting medium like glycerin jelly.

Expected Results:

-

Lipids (including neutral fats, phospholipids, and sterols) will be stained a blue-black color.[13]

-

Cell nuclei will be stained red.[13]

Generalized Protocol for Measuring UV-Visible Absorption Spectrum

This protocol outlines the general steps for obtaining the UV-Visible absorption spectrum of C.I. 61554.

Materials:

-

C.I. 61554

-

Spectroscopic grade solvents (e.g., ethanol, chloroform, DMSO)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of C.I. 61554 in the desired solvent. Subsequently, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Blank Measurement: Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the C.I. 61554 solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 400-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration in mol/L, and l is the path length in cm).

Generalized Protocol for Measuring Fluorescence Emission Spectrum and Quantum Yield

This protocol provides a general method for determining the fluorescence properties of C.I. 61554.

Materials:

-

C.I. 61554

-

Spectroscopic grade solvents

-

A reference standard with a known quantum yield (e.g., a well-characterized fluorescent dye that absorbs at a similar wavelength)

-

Spectrofluorometer

-

UV-Visible spectrophotometer

-

Quartz fluorescence cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both C.I. 61554 and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally below 0.1) to avoid inner filter effects.

-

Absorption Spectra: Measure the UV-Visible absorption spectra of all prepared solutions.

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength of the spectrofluorometer to a wavelength where the dye absorbs strongly.

-

Record the fluorescence emission spectrum for each solution of C.I. 61554 and the reference standard, ensuring the same instrument settings are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both C.I. 61554 and the reference standard.

-

The quantum yield (Φ) of C.I. 61554 can be calculated using the following equation: Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²) where:

-

Φ is the quantum yield

-

m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent (if the same solvent is used for the sample and reference, this term cancels out)

-

-

Mandatory Visualizations

Experimental Workflow for Lipid Staining

The following diagram illustrates the key steps in a typical experimental workflow for staining lipids in tissue sections using C.I. 61554.

Caption: Workflow for lipid staining with C.I. 61554.

Logic Diagram for Spectroscopic Analysis

This diagram outlines the logical flow for the comprehensive spectroscopic analysis of C.I. 61554.

Caption: Logical flow for spectroscopic analysis of C.I. 61554.

References

- 1. This compound – Solvent Dyes for Plastic – Ranbar Blue 2N [ranbarr.com]

- 2. C.I. This compound | C22H26N2O2 | CID 3766139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 17354-14-2 [m.chemicalbook.com]

- 4. This compound|CAS NO.17354-14-2 [xcolorpigment.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. selleckchem.com [selleckchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CI 61554, this compound [chembk.com]

- 9. journalcsij.com [journalcsij.com]

- 10. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 11. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 12. microbenotes.com [microbenotes.com]

- 13. biognost.com [biognost.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Blue 35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Solvent Blue 35 (C.I. 61554), an anthraquinone-based dye. This document details the core chemical reactions, manufacturing workflows, and experimental protocols, supported by quantitative data and process visualizations.

Introduction to this compound

This compound, chemically known as 1,4-bis(butylamino)anthracene-9,10-dione, is a synthetic dye recognized for its brilliant greenish-blue hue.[1] It is characterized by its solubility in organic solvents and insolubility in water.[1][2] This property makes it highly suitable for a variety of industrial applications, including the coloring of plastics (such as ABS, PC, HIPS, and PMMS), synthetic fibers, lacquers, inks, oils, fats, and waxes.[3][4] In some regions, it is also utilized as a fuel dye.[3]

Core Synthesis and Manufacturing Processes

The predominant method for synthesizing this compound is through the condensation reaction of 1,4-dihydroxyanthraquinone (quinizarin) with n-butylamine.[1][3][5] Industrial manufacturing processes have evolved to optimize yield, purity, and environmental impact, leading to several variations in reaction conditions and materials used.

Key Synthesis Methodologies:

-

Traditional Leuco-Compound Method: This conventional approach involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form (2,3-dihydro-9,10-dihydroxy-1,4-anthracenedione) as an intermediate. This leuco compound is then condensed with n-butylamine. The resulting product is subsequently oxidized to yield this compound.[4] This method has been reported to have lower yields and generate more byproducts.

-

Aqueous Phase Synthesis: A more contemporary and environmentally conscious approach utilizes water as the reaction solvent, significantly reducing the reliance on volatile organic compounds.[6] This method often employs a catalyst, such as an aromatic acid, to facilitate the reaction between 1,4-dihydroxyanthraquinone and n-butylamine directly.[6] This "green chemistry" approach can lead to higher yields and purity.

-

Solvent-Based Synthesis: Various organic solvents can be used as the reaction medium. For instance, methanol or ethanol can be employed, sometimes in the presence of a mixture of quinizarin and its leuco form.[3][5] Catalysts like acetic acid are often used to improve reaction speed and yield.[3]

Quantitative Data on Synthesis Processes

The following tables summarize quantitative data extracted from various manufacturing methodologies, providing a comparative overview of reaction parameters and outcomes.

Table 1: Comparison of Different Synthesis Methods for this compound

| Parameter | Traditional Method (with Leuco Intermediate) | Aqueous Phase Method | Solvent-Based Method (Ethanol) |

| Primary Reactants | 1,4-dihydroxyanthraquinone, n-butylamine | 1,4-dihydroxyanthraquinone, n-butylamine | 1,4-dihydroxyanthraquinone, 1,4-dihydroxyanthraquinone leuco, n-butylamine |

| Solvent | Alkaline Water | Water | Ethanol |

| Catalyst/Additive | Hydrosulfite (reducing agent) | Aromatic Acid | Acetic Acid, Anhydrous Sodium Sulfate |

| Reaction Temperature | 85-88°C | 75-85°C[6] | Reflux Temperature[3] |

| Reaction Time | 5 hours | 2-4 hours[6] | 1-4 hours[3] |

| Reported Yield | ~75% | 85.3% - 88.2%[6] | Up to 95.0%[3] |

| Reported Purity | 98.1% | 98.2% - 99.2%[6] | 98.6%[3] |

Table 2: Reactant Ratios for Different Synthesis Protocols

| Reactant/Catalyst | Aqueous Phase Method (Example 1)[6] | Aqueous Phase Method (Example 2)[6] | Solvent-Based Method (Ethanol)[3] |

| 1,4-dihydroxyanthraquinone | 35g | 35g | 1 part (by mass) |

| n-butylamine | 50g | 60g | 1.5 - 2.5 parts (by mass) |

| Water | 200g | 200g | Not Applicable |

| Ethanol | Not Applicable | Not Applicable | 7.5 - 10 parts (by mass) |

| Aromatic Acid | 0.5g | 0.5g | Not Applicable |

| Acetic Acid | Not Applicable | Not Applicable | 0.25 - 0.4 parts (by mass) |

| 1,4-dihydroxyanthraquinone leuco | Not Applicable | Not Applicable | 0.225 - 0.3 parts (by mass) |

| Anhydrous Sodium Sulfate | Not Applicable | Not Applicable | 0.75 - 1 part (by mass) |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on documented manufacturing methods.

Protocol 1: Aqueous Phase Synthesis[6]

-

Reaction Setup: In a 500ml four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 35g of 1,4-dihydroxyanthraquinone, 50g of n-butylamine, 200g of water, and 0.5g of an aromatic acid at room temperature.

-

Reaction: Stir the mixture and heat to 85°C. Maintain this temperature under reflux for 2 hours.

-

Work-up: After the reaction is complete, cool the mixture to below 40°C.

-

Isolation: Filter the reaction mixture via suction filtration.

-

Purification: Wash the resulting filter cake three times with hot water.

-

Drying: Dry the purified product to obtain this compound. This protocol has a reported yield of 86.5% and a purity of 98.4%.[6]

Protocol 2: Solvent-Based Synthesis Using a Leuco Intermediate[3]

-

Reaction Setup: In a reactor, add ethanol, anhydrous sodium sulfate, 1,4-dihydroxyanthraquinone, 1,4-dihydroxyanthraquinone leuco, acetic acid, and n-butylamine according to the mass ratios specified in Table 2.

-

Reaction: Close the reactor and heat the mixture to its reflux temperature. Maintain the reaction for 1-4 hours under a pressure of 0.08 MPa or less.

-

Solvent Recovery: After the reaction, distill off the mixed solvent of ethanol and n-butylamine for potential recycling.

-

Separation: Add alkaline water to the remaining mixture to facilitate separation.

-

Isolation and Purification: Filter the product, wash it, and then dry to obtain this compound.

Manufacturing Process Visualization

The following diagrams illustrate the logical workflow of the synthesis and manufacturing processes for this compound.

Caption: Aqueous Phase Synthesis Workflow for this compound.

References

- 1. This compound CAS#: 17354-14-2 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. CN104725252A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. CN106008239A - Production method of this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Sudan Blue II: Molecular Structure, Properties, and Applications

Sudan Blue II, also known as Solvent Blue 35, is a synthetic, fat-soluble anthraquinone dye.[1] It is recognized for its vibrant blue color and is widely utilized across various industrial and scientific fields, from coloring plastics and fabrics to staining lipids in biological tissues for microscopic examination.[2] This technical guide provides a detailed overview of its molecular structure, chemical formula, physicochemical properties, and common applications.

Molecular Identity and Structure

Sudan Blue II is chemically identified as 1,4-bis(butylamino)anthraquinone.[3] Its structure is characterized by a central anthraquinone core with two butylamino groups attached at the C1 and C4 positions. This molecular arrangement is responsible for its distinct blue color and its lipophilic nature.

Chemical Formula: C₂₂H₂₆N₂O₂[2][4]

Synonyms: this compound, Oil Blue 35, Fat Blue B[2][3][4][5]

Structure Visualization:

Caption: 2D molecular structure of Sudan Blue II (1,4-bis(butylamino)anthraquinone).

Physicochemical Properties

A summary of the key quantitative properties of Sudan Blue II is presented in the table below. These properties are crucial for its application in various solvents and materials.

| Property | Value | Source(s) |

| Molecular Weight | 350.45 g/mol | [2][4] |

| CAS Number | 17354-14-2 | [1][2][4] |

| Appearance | Blue, violet or purple powder | [2] |

| Melting Point | 120 - 125 °C | [2][6] |

| Boiling Point | 568.7 ± 50.0 °C (Predicted) | [6] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [6] |

| UV-Vis λmax | 604 nm and 652 nm | [4] |

| Solubility | Soluble in chloroform (4 mg/mL), slightly soluble in DMSO.[6] Insoluble in water. | [7] |

| Colour Index | 61554 |

Applications and Experimental Use

Sudan Blue II's primary characteristic is its high solubility in nonpolar organic solvents, fats, oils, and waxes, which dictates its main applications.[2] It is largely insoluble in water.

Histological Staining

In research and diagnostic settings, Sudan Blue II is a vital staining agent in histology and pathology.[2] Its ability to selectively bind to and color lipids makes it an essential tool for visualizing fat deposits within cells and tissues.[2] This is particularly crucial for studying cellular metabolism and diagnosing diseases characterized by lipid accumulation.

A general workflow for using Sudan Blue II in lipid staining involves:

-

Sample Preparation: Biological tissues are fixed, sectioned, and mounted on microscope slides.

-

Staining: The slides are immersed in a saturated solution of Sudan Blue II, typically prepared in a solvent like ethanol or propylene glycol.

-

Differentiation: Excess stain is removed by washing with a solvent to ensure that only the lipid-bound dye remains.

-

Counterstaining (Optional): A counterstain may be applied to visualize other cellular components, such as the nucleus.

-

Microscopy: The stained tissue is then observed under a microscope, where lipid droplets appear as distinct blue-colored structures.

Caption: General experimental workflow for histological lipid staining with Sudan Blue II.

Industrial Dyeing

In industrial applications, Sudan Blue II is used to impart a rich, vibrant blue color to a variety of materials.[2] Its stability and high solubility in hydrocarbons make it an effective colorant for:

-

Oils, fats, and waxes

-

Plastics and acrylic emulsions[7]

-

Polishes and greases[7]

-

Specific diesel fuels[5]

The dye functions by dissolving molecularly within the substrate, resulting in a uniform and stable coloration.[7]

Spectrophotometry

Sudan Blue II can be quantified in samples using spectrophotometry, a technique that measures light absorption. Due to its distinct absorption peaks around 604 nm and 652 nm, its concentration in a solution can be determined by measuring the absorbance at these wavelengths.[4] This method is employed in environmental sample analysis to detect trace levels of the dye.[8]

References

- 1. Sudan Blue II (C. I. 61554), 10 g, CAS No. 17354-14-2 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sudan Blue II (C. I. 61554), 100 g, CAS No. 17354-14-2 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sudan Blue Ii CAS#: 17354-14-2 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to CAS 17354-14-2 (Solvent Blue 35)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical with CAS number 17354-14-2, commonly known as Solvent Blue 35. This document details its chemical and physical properties, synthesis protocols, and applications, with a focus on its utility in research and development.

Chemical Identification and Properties

This compound is a synthetic anthraquinone dye recognized for its vibrant blue color.[1][2] It is primarily used as a colorant in various industrial applications, including plastics, inks, coatings, and as a fuel marker.[2][3] In the scientific research community, it is also known as Oil Blue 35 or Sudan Blue II and is utilized as a lipophilic stain for the visualization of intracellular lipid droplets.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 17354-14-2 |

| IUPAC Name | 1,4-bis(butylamino)anthracene-9,10-dione[1] |

| Molecular Formula | C22H26N2O2[1] |

| Molecular Weight | 350.45 g/mol [4] |

| Synonyms | C.I. 61554, Oil Blue 35, Sudan Blue II, Blue 2N, Fat Blue B[4] |

| InChI Key | OCQDPIXQTSYZJL-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Dark blue powder[4] |

| Melting Point | 120-122 °C[4] |

| Boiling Point (Predicted) | 568.7 ± 50.0 °C[4] |

| Density (Predicted) | 1.179 ± 0.06 g/cm³[4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform and DMSO (slightly)[4][5] |

| Vapor Pressure | 0-0 Pa at 20-50 °C[5] |

| LogP | 6.1 at 23 °C and pH 7[4] |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the condensation reaction of 1,4-dihydroxyanthraquinone (Quinizarin) with n-butylamine.[1] Several variations of this protocol exist to optimize yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented manufacturing process.

Materials:

-

1,4-dihydroxyanthraquinone

-

n-butylamine

-

Aromatic acid (catalyst)

-

Water

-

Reaction kettle with stirring and reflux capabilities

Procedure:

-

In a reaction kettle equipped with a stirrer and reflux condenser, add 1,4-dihydroxyanthraquinone, n-butylamine, aromatic acid, and water at room temperature.

-

Stir the mixture and heat to a temperature of 75-85°C.

-

Maintain this temperature for 2-4 hours under reflux.

-

After the reaction is complete, cool the mixture to below 40°C.

-

Filter the resulting solid product.

-

Wash the filter cake with hot water.

-

Dry the product to obtain this compound.

Applications in Biological Research

This compound is widely used in biological research as a stain for neutral lipids, making it a valuable tool for studying lipid metabolism.[1] Its application is particularly noted in adipogenesis assays, where it is used to visualize the accumulation of lipid droplets in differentiating adipocytes.[1]

Experimental Protocol: Lipid Droplet Staining in Adipocytes

This protocol outlines the general steps for staining lipid droplets in cultured adipocytes using a dye like Oil Blue 35.

Materials:

-

Cultured adipocytes

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 10% formalin)

-

Oil Blue 35 staining solution (e.g., 0.5% in isopropanol)

-

60% Isopropanol

-

Distilled water

-

Microscope

Procedure:

-

Wash the cultured adipocytes with PBS.

-

Fix the cells with the fixation solution for 30-60 minutes at room temperature.

-

Wash the cells with distilled water.

-

Dehydrate the cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the Oil Blue 35 staining solution, ensuring the cells are completely covered.

-

Incubate for 10-20 minutes at room temperature.

-

Remove the staining solution and wash with 60% isopropanol.

-

Wash with distilled water to remove excess stain.

-

Visualize the stained lipid droplets under a microscope. The lipid droplets will appear as distinct blue structures within the cells.

Safety and Toxicology

While extensively used, this compound is a chemical that requires careful handling. Limited specific toxicity data is available. As with most organic compounds, it is recommended to avoid inhalation, ingestion, and skin contact.[1] Some sources indicate that it may be combustible.[1]

Table 3: Toxicological Data

| Test | Species | Route | Value |

| LD0 | Rat | Oral | ~6400 mg/kg bw[6] |

| LC50 | Rat | Inhalation | >= 4 mg/L air[6] |

| LD50 (approximate) | Rabbit | Dermal | >= 2000 mg/kg bw[6] |

| EC50 | Daphnia and other aquatic invertebrates | - | > 100 mg/L (48 h)[6] |

| NOEC | Desmodesmus subspicatus (algae) | - | 1 mg/L (72 h)[6] |

Conclusion

CAS 17354-14-2, or this compound, is a versatile anthraquinone dye with significant industrial and research applications. Its lipophilic nature makes it an excellent tool for lipid visualization in biological systems, particularly in the study of metabolic processes like adipogenesis. While its synthesis is straightforward, proper safety precautions are necessary for its handling and disposal. This guide provides a foundational understanding for professionals working with this compound.

References

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. selleckchem.com [selleckchem.com]

- 3. CN104341790A - Purified 1-hydroxy-4-arylamino-anthraquinone product and preparation method thereof - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN104725252A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. CN106008239A - Production method of this compound - Google Patents [patents.google.com]

Navigating the Blue Frontier: A Technical Guide to Research-Grade Solvent Blue 35

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Solvent Blue 35. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes, analytical methodologies, and acceptance criteria that define a high-purity standard for this vital anthraquinone-based dye.

Introduction to this compound

This compound, chemically known as 1,4-bis(butylamino)-9,10-anthracenedione, is a synthetic dye with a deep blue color.[1][2][3] In research and pharmaceutical settings, its applications are diverse, ranging from a staining agent in biological studies to a component in specialized formulations. The purity and quality of this compound are paramount in these contexts to ensure the reliability, reproducibility, and safety of experimental results. Research-grade material is distinguished by its high purity, well-characterized impurity profile, and consistent physical and chemical properties.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1,4-bis(butylamino)-9,10-anthracenedione | [1][2][3] |

| Synonyms | C.I. 61554, Sudan Blue II, Oil Blue 35 | [1][2][3] |

| CAS Number | 17354-14-2 | [1][2][3] |

| Molecular Formula | C22H26N2O2 | [1][2][3] |

| Molecular Weight | 350.45 g/mol | [1][2][3] |

| Appearance | Dark blue powder | |

| Melting Point | 120-122 °C | |

| Solubility | Soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane. Insoluble in water. | |

| Maximum Absorption (λmax) | 648-652 nm (in chloroform) |

Quality Specifications and Acceptance Criteria for Research-Grade this compound

For a batch of this compound to be classified as "research-grade," it must meet stringent quality specifications. These specifications encompass purity, impurity levels, and physical characteristics. The following table outlines the typical acceptance criteria for key quality control tests.

| Parameter | Test Method | Acceptance Criteria |

| Purity (Assay) | HPLC-UV | ≥ 99.0% |

| Individual Impurity | HPLC-UV | ≤ 0.10% |

| Total Impurities | HPLC-UV | ≤ 0.50% |

| Moisture Content | Karl Fischer Titration | ≤ 0.5% |

| Residue on Ignition | Gravimetry | ≤ 0.1% |

| Insoluble Matter | Gravimetry | Report Value |

| Color Shade | Spectrophotometry | Conforms to Standard |

| Color Strength | Spectrophotometry | 95% - 105% of Standard |

Analytical Methodologies and Experimental Protocols

The accurate assessment of this compound quality relies on a suite of validated analytical techniques. Detailed experimental protocols for the principal methods are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC coupled with a UV-Vis detector is the primary method for determining the purity of this compound and quantifying any impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 650 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is employed to confirm the chemical identity of this compound by identifying its characteristic functional groups.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000 to 400 cm-1.

-

Interpretation: The resulting spectrum should exhibit characteristic peaks corresponding to the functional groups present in the this compound molecule, such as N-H stretching, C-H stretching of alkyl groups, C=O stretching of the quinone system, and C=C stretching of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the arrangement of protons and carbon atoms.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

-

Interpretation: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of 1,4-bis(butylamino)-9,10-anthracenedione.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying unknown impurities.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) or another suitable method.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. The high-resolution mass measurement should be in close agreement with the calculated exact mass. Impurity peaks can be further analyzed by their fragmentation patterns to elucidate their structures.

Thermal Analysis (TGA/DSC) for Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting behavior of this compound.

Experimental Protocol:

-

Instrumentation: A TGA and a DSC instrument.

-

TGA: Heat a small sample under a controlled atmosphere (e.g., nitrogen) at a constant rate and record the weight loss as a function of temperature. This provides information on thermal decomposition.

-

DSC: Heat a small sample under a controlled atmosphere at a constant rate and measure the heat flow to or from the sample. This will determine the melting point and can reveal other thermal events like phase transitions.

Visualizing Quality Control and Synthesis

To provide a clearer understanding of the processes involved in ensuring the quality of research-grade this compound, the following diagrams illustrate the quality control workflow and a typical synthesis pathway.

Caption: Quality Control Workflow for Research-Grade this compound.

Caption: Simplified Synthesis Pathway for this compound.

Conclusion

The quality and purity of this compound are critical for its successful application in research and development. Adherence to the stringent specifications and analytical protocols outlined in this guide will ensure that researchers are working with a well-characterized and reliable product. By understanding the key quality attributes and the methods used to verify them, scientists can have greater confidence in the integrity of their experimental outcomes.

References

Health and Safety Considerations for Handling Solvent Blue 35: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for the handling of Solvent Blue 35 (CAS No. 17354-14-2), an anthraquinone-based dye. The information is intended for professionals in research and development who may work with this compound. This document synthesizes available data on its physical and chemical properties, toxicological profile, and recommended safety procedures.

Chemical and Physical Properties

This compound is a dark blue to violet powder.[1] It is characterized by its insolubility in water but solubility in various organic solvents, a common feature of solvent dyes.[2][3] This property is critical when considering its potential for environmental dispersion and the selection of appropriate cleaning and disposal methods.

| Property | Value | Reference(s) |

| CAS Number | 17354-14-2 | [1] |

| Molecular Formula | C₂₂H₂₆N₂O₂ | [1] |

| Molecular Weight | 350.45 g/mol | [1] |

| Appearance | Dark violet/blue powder | [1] |

| Melting Point | 120-122 °C | [1] |

| Water Solubility | Insoluble | [2][3] |

| Organic Solvent Solubility | Soluble in acetone, butyl acetate, methylbenzene, dichloromethane, and ethyl alcohol | [2] |

Toxicological Profile

The toxicological data for this compound is not exhaustive, with some safety data sheets noting that the toxicological properties have not been thoroughly investigated.[4] However, available data and classifications from various sources indicate several potential health hazards.

Acute Toxicity

Acute toxicity data from animal studies are summarized below. These values suggest a relatively low order of acute toxicity via oral and dermal routes.

| Exposure Route | Species | Value | Reference(s) |

| Oral | Rat | LD₀: ~6400 mg/kg bw | [5] |

| Dermal | Rabbit | Approximate LD₅₀: ≥2000 mg/kg bw | [5] |

| Inhalation | Rat | LC₅₀: ≥4 mg/L air (nominal) | [5] |

Skin and Eye Irritation

Contact with this compound may cause skin and eye irritation.[4] Symptoms of skin contact can include itching, scaling, reddening, or blistering.[1] Eye contact may result in redness, pain, and potentially severe eye damage.[1]

Skin Sensitization

Some sources classify this compound as a skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[6]

Mutagenicity and Carcinogenicity

There is conflicting information regarding the mutagenicity and carcinogenicity of this compound. Some safety data sheets classify it as "Suspected of causing genetic defects" (H341) and "Suspected of causing cancer" (H351).[6] One source indicates a positive result in an Ames test.[4] In contrast, other sources state that it should not be classified as a germ cell mutagen or a carcinogen.[7]

It is important to note that anthraquinones as a class of compounds have been studied for their potential to interact with DNA through intercalation due to their planar ring structure.[1] Some substituted anthraquinones have been identified as carcinogens.[1] An in silico (computer-based) study predicted that this compound has carcinogenic potential, while its metabolites may be mutagenic.[3] Given the limited and sometimes conflicting data, it is prudent to handle this compound as a potential mutagen and carcinogen.

Experimental Protocols

Representative Protocol: Acute Oral Toxicity (Following OECD Guideline 423)

An acute oral toxicity study would typically be conducted to determine the median lethal dose (LD50). A standardized protocol, such as the Acute Toxic Class Method (OECD 423), involves administering the substance orally to a group of experimental animals (e.g., rats) at one of a series of defined doses. The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality. The results are used to classify the substance based on its acute oral toxicity.

Representative Protocol: Bacterial Reverse Mutation Test (Ames Test, following OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol involves using specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from producing an essential amino acid, such as histidine. These bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (e.g., a liver extract known as S9 mix). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the amino acid. The number of revertant colonies is then counted to determine the mutagenic potential of the substance.[4]

Representative Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA, following OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. The assay involves the topical application of the test substance to the ears of mice for several consecutive days. A substance that is a sensitizer will induce the proliferation of lymphocytes in the lymph nodes draining the application site. This proliferation is measured, typically by the incorporation of a radioactive marker or by other methods. A significant increase in lymphocyte proliferation in treated animals compared to control animals indicates that the substance is a skin sensitizer.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, the broader class of anthraquinone compounds has been shown to induce cellular stress and interact with key signaling pathways. A plausible mechanism of toxicity for this compound involves the generation of reactive oxygen species (ROS) and the subsequent activation of cellular stress response pathways.

Oxidative Stress and the Nrf2 Pathway

Anthraquinones are redox-active molecules that can participate in cellular reactions that generate ROS. An overproduction of ROS leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. Cells respond to oxidative stress by activating defense mechanisms, a key one being the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.

Caption: Hypothetical Nrf2 pathway activation by this compound-induced oxidative stress.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The generation of ROS can lead to the activation of the MAPK/ERK pathway. Depending on the context and duration of the signal, this activation can have different outcomes, including promoting cell survival or, conversely, contributing to cell death.

Caption: Potential involvement of the MAPK/ERK signaling pathway in the cellular response to this compound.

Health and Safety Recommendations

Given the potential hazards of this compound, stringent safety precautions are necessary during handling.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

-

Use local exhaust ventilation at the site of chemical release.[1]

-

Facilities should be equipped with an eyewash station and a safety shower.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[1]

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. For tasks with a higher risk of exposure, consider additional protective clothing.[1]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator should be worn.[1]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Conclusion

This compound is a chemical that requires careful handling due to its potential for skin and eye irritation, skin sensitization, and possible mutagenic and carcinogenic effects. While comprehensive toxicological data specific to this compound are limited, the available information and its classification as an anthraquinone derivative warrant a cautious approach. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure a safe working environment for researchers, scientists, and drug development professionals. Further research is needed to fully elucidate the toxicological profile and mechanisms of action of this compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Buy this compound | 17354-14-2 [smolecule.com]

- 3. Virtual screening study for biological activity assessment and metabolism pathway of a fuel dye in airborne exposure scenario - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. admin.heubach.com [admin.heubach.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability and Degradation of Solvent Blue 35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. Solvent Blue 35 (CAS No. 17354-14-2), an anthraquinone-based dye. Understanding the thermal properties of this compound is critical for its application in various industrial processes and for ensuring product quality and safety.

Core Physicochemical and Thermal Properties

This compound, chemically known as 1,4-bis(butylamino)anthracene-9,10-dione, is recognized for its good thermal stability.[1] Key thermal parameters have been reported in various safety data sheets and chemical databases.

| Property | Value | Source(s) |

| Melting Point | 120-122 °C | [2][3] |

| Decomposition Temperature | 252 °C (at 1 atm) | [4] |

Thermal Stability Analysis

The thermal stability of this compound and related anthraquinone dyes is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific TGA thermograms detailing percentage weight loss at various temperatures for pure this compound are not widely available in public literature, the general behavior of 1,4-disubstituted anthraquinone dyes suggests moderate to good thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a typical anthraquinone dye, a TGA curve would show minimal weight loss until the onset of thermal decomposition. A study on polymeric dyes derived from 1,4-diamino anthraquinone showed initial weight loss attributed to moisture, followed by more significant decomposition at higher temperatures.[4][5] For this compound, significant decomposition is expected to begin around its reported decomposition temperature of 252 °C.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point in the range of 120-122 °C. At higher temperatures, exothermic events may be observed, corresponding to the energy released during decomposition. Studies on other anthraquinone dyes have utilized DSC to identify melting exotherms and crystallization temperatures.[5]

Thermal Degradation Profile

The degradation of this compound under thermal stress is expected to involve the cleavage of the N-alkyl side chains and the eventual breakdown of the core anthraquinone structure at higher temperatures. The hazardous decomposition products that may be produced in case of fire include carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Analysis of the thermal decomposition products of other anthraquinone dyes in pyrotechnic mixtures has been performed using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[7] This methodology allows for the separation and identification of volatile and semi-volatile compounds formed during pyrolysis. For this compound, this would likely reveal smaller molecules resulting from the fragmentation of the butylamino side chains and the anthraquinone core.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of thermal stability and degradation. The following are generalized methodologies for TGA, DSC, and Py-GC-MS analysis of solvent dyes, adapted from literature on similar compounds.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into an inert TGA pan (e.g., alumina or platinum).

-

Instrumentation : Utilize a calibrated thermogravimetric analyzer.

-

Experimental Conditions :

-

Atmosphere : Conduct the analysis under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program : Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600-800 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis : Record the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and the percentage of weight loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation : Accurately weigh 2-5 mg of the this compound sample and hermetically seal it in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation : Use a calibrated differential scanning calorimeter.

-

Experimental Conditions :

-

Atmosphere : Purge the DSC cell with an inert gas like nitrogen at a constant flow rate.

-

Temperature Program : A typical program involves heating the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature to observe the melting transition. A subsequent heating run to higher temperatures can be performed to observe decomposition events.

-

-

Data Analysis : The differential heat flow between the sample and reference is recorded as a function of temperature. The resulting thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Sample Preparation : Place a small, accurately weighed amount of the this compound sample into a pyrolysis sample cup.

-

Instrumentation : Utilize a pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Experimental Conditions :

-

Pyrolysis : Heat the sample to a series of elevated temperatures (e.g., starting from 300 °C and increasing) in an inert atmosphere to induce thermal decomposition.

-

GC Separation : The resulting volatile and semi-volatile fragments are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a programmed temperature ramp.

-

MS Detection : The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, which provides mass spectra for identification.

-

-

Data Analysis : The mass spectra of the separated compounds are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a plausible degradation pathway for this compound.

Caption: Experimental Workflow for Thermal Analysis.

Caption: Plausible Thermal Degradation Pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Staining Triglycerides in Frozen Tissue Sections with Solvent Blue 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, also known as Sudan Blue II, is a lipophilic dye belonging to the Sudan family of stains.[1] It is an effective method for the visualization of neutral lipids, particularly triglycerides, in frozen tissue sections.[1] Its application is valuable in metabolic research, toxicology studies, and the investigation of diseases characterized by lipid accumulation. This document provides a detailed protocol for the staining of triglycerides in frozen tissue sections using this compound, including reagent preparation, staining procedure, and imaging guidelines.

Principle of the Method

The staining mechanism of this compound relies on its high solubility in lipids and its relative insolubility in the solvent in which it is applied. When a tissue section is incubated with a this compound solution, the dye partitions from the solvent into the intracellular lipid droplets, staining them a distinct blue color. This physical process allows for the specific visualization of neutral lipid deposits within the tissue architecture.

Quantitative Data Summary

For consistent and reproducible results, the following parameters are recommended. Optimization may be required for specific tissue types and experimental conditions.

| Parameter | Recommended Value/Range | Notes |

| Stock Solution Concentration | 0.5% (w/v) | Dissolve 0.5 g of this compound powder in 100 mL of 95% ethanol. |

| Working Solution | Dilute stock solution with distilled water | Prepare fresh before use. A common ratio is 3 parts stock solution to 2 parts distilled water. |

| Fixation | 10% Neutral Buffered Formalin (NBF) | 15-30 minutes at room temperature. |

| Staining Incubation Time | 10-20 minutes | At room temperature. |

| Differentiation | 70% Ethanol | Brief rinse (a few seconds) to remove excess stain. |

| Counterstain | Nuclear Fast Red or Hematoxylin | Provides contrast to the blue-stained lipids. |

| Microscopy | Brightfield or Fluorescence | --- |

| Absorbance Peak | ~652 nm | For brightfield imaging.[2] |

| Fluorescence | Excitation: ~630-650 nm, Emission: ~670-690 nm | Optimal filter sets should be chosen based on these ranges. |

Experimental Protocols

Reagent Preparation

1. 10% Neutral Buffered Formalin (NBF):

-

Formaldehyde (37-40% solution): 100 mL

-

Distilled water: 900 mL

-

Sodium phosphate, monobasic (NaH₂PO₄·H₂O): 4 g

-

Sodium phosphate, dibasic (Na₂HPO₄, anhydrous): 6.5 g

-

Mix well to dissolve. Store at room temperature.

2. This compound Stock Solution (0.5% w/v):

-

This compound powder: 0.5 g

-

95% Ethanol: 100 mL

-

Dissolve the powder in ethanol. Gentle warming and stirring may be required. Filter the solution before storage. Store in a tightly sealed container at room temperature, protected from light.

3. This compound Working Solution:

-

Prepare fresh before each use.

-

Mix 3 parts of the 0.5% this compound stock solution with 2 parts of distilled water.

-

Allow the solution to stand for 10-15 minutes and filter through a 0.2 µm syringe filter to remove any precipitate.

4. 70% Ethanol:

-

100% Ethanol: 70 mL

-

Distilled water: 30 mL

-

Mix well. Store at room temperature.

5. Nuclear Fast Red Solution (or Hematoxylin):

-

Use a commercially available, ready-to-use solution or prepare according to standard histological procedures.

Staining Procedure for Frozen Tissue Sections

-

Tissue Preparation:

-

Cut frozen tissue sections at a thickness of 8-12 µm using a cryostat.

-

Mount the sections onto positively charged glass slides.

-

Allow the sections to air dry at room temperature for 30-60 minutes.

-

-

Fixation:

-

Immerse the slides in 10% Neutral Buffered Formalin (NBF) for 15-30 minutes at room temperature.

-

Rinse the slides gently in a beaker of distilled water for 1-2 minutes.

-

-

Staining:

-

Immerse the slides in the freshly prepared and filtered this compound working solution for 10-20 minutes at room temperature.

-

-

Differentiation:

-

Briefly rinse the slides in 70% ethanol for a few seconds. This step is critical to remove excess background staining.[3] Over-differentiation can lead to weak staining of lipids.

-

Rinse the slides thoroughly in distilled water.

-

-

Counterstaining:

-

Immerse the slides in Nuclear Fast Red solution for 3-5 minutes or in Hematoxylin for 1-2 minutes.[4]

-

Rinse the slides gently in running tap water for 1-5 minutes to develop the counterstain color.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium. Do not use xylene or other organic solvent-based mounting media as they will dissolve the stained lipids.

-

Visualization

Experimental Workflow

Caption: Workflow for Staining Triglycerides with this compound.

Microscopy and Imaging

-

Brightfield Microscopy: Stained triglycerides will appear as blue to dark blue droplets. The nuclei will be stained red or purple, depending on the counterstain used.

-

Fluorescence Microscopy: Although primarily a visible dye, this compound may exhibit some fluorescence in the far-red spectrum. For fluorescence imaging, a filter set with an excitation around 630-650 nm and emission detection around 670-690 nm is recommended. It is advisable to test specific filter cubes to optimize signal-to-noise.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | - Staining solution too old or precipitated.- Inadequate incubation time.- Lipids lost during processing. | - Prepare fresh staining solution and filter before use.- Increase incubation time.- Avoid organic solvents and excessive heat during processing. |

| High Background Staining | - Inadequate differentiation.- Staining solution not filtered. | - Optimize the duration of the 70% ethanol rinse.- Ensure the working solution is properly filtered. |

| Crystal Precipitates on Tissue | - Staining solution was not properly filtered.- Evaporation of solvent from the staining solution. | - Filter the working solution immediately before use.- Keep the staining jar covered during incubation. |

| Loss of Tissue Sections | - Improperly coated or charged slides.- Aggressive washing steps. | - Use positively charged slides.- Handle slides gently during rinsing steps. |

Conclusion

The this compound staining protocol provides a reliable and straightforward method for the visualization of triglycerides in frozen tissue sections. Adherence to the outlined procedures for reagent preparation, staining, and differentiation is crucial for obtaining high-quality, reproducible results. This technique is a valuable tool for researchers in various fields of biomedical and pharmaceutical science.

References

Application Notes and Protocols for Lipid Visualization in Cell Culture using Solvent Blue 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, a member of the Sudan family of lipophilic dyes, is traditionally utilized for staining triglycerides in histological preparations of animal tissues.[1][2][3] Its hydrophobic nature allows it to readily partition into neutral lipid-rich structures, such as lipid droplets. While its application in cell culture for lipid visualization is not as extensively documented as that of other dyes like Nile Red or BODIPY, its distinct spectral properties may offer advantages in specific multi-staining experimental setups.

These application notes provide a comprehensive guide for the utilization of this compound for the visualization and potential quantification of lipid droplets in cultured cells. The provided protocols are based on general principles of staining with lipophilic dyes and should be optimized for specific cell types and experimental conditions.

Physicochemical Properties and Spectral Characteristics

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | Sudan Blue II, Oil Blue 35, C.I. 61554 | [2][3] |

| Molecular Formula | C₂₂H₂₆N₂O₂ | [2] |

| Molecular Weight | 350.45 g/mol | [2] |

| Appearance | Dark blue powder | [4] |

| Solubility | Soluble in DMSO, acetone, toluene, benzene. Insoluble in water. | [2][5] |

| Absorbance Peak (λmax) | ~652 nm | [6] |

| Fluorescence | Expected in the far-red spectrum | N/A |

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO), to facilitate subsequent dilution into aqueous cell culture media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to a final concentration of 1-10 mg/mL. For example, a 70 mg/mL stock solution can be prepared.[2]

-

Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. Under these conditions, the stock solution should be stable for at least one month.[7]

Staining Protocol for Fixed Cells

Fixation is recommended for endpoint assays and for co-staining with antibodies. Formaldehyde-based fixatives are generally suitable.

Materials:

-

Cultured cells on coverslips or in imaging plates

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

This compound stock solution (1-10 mg/mL in DMSO)

-

Mounting medium

Protocol:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare a working solution of this compound by diluting the stock solution in PBS. A starting concentration range of 1-10 µg/mL is recommended for optimization.

-

Incubate the fixed cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove excess stain.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using fluorescence microscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. mpbio.com [mpbio.com]

- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 5. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes: Staining of Lipids in Paraffin-Embedded Tissues with Solvent Blue 35

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Solvent Blue 35, also known as Sudan Blue II, is a lipophilic dye belonging to the Sudan family of lysochromes. These dyes are soluble in lipids and are traditionally used to demonstrate the presence of fats and oils in histological preparations.[1][] While lipid staining is most effective on frozen sections due to the preservation of lipid components, this protocol provides a methodology for the staining of certain protein-bound lipids that may be preserved in formalin-fixed, paraffin-embedded tissue sections using this compound.[3] The principle of this staining method relies on the higher solubility of the dye in tissue lipids than in the solvent, causing the dye to migrate into and stain the lipid-containing structures a characteristic blue to blue-black color.[4][5]

Product Information

| Product Name | This compound (Sudan Blue II, Oil Blue 35) |

| Synonyms | C.I. 61554, Oil Blue 2N, Sudan Blue 670[6] |

| Appearance | Dark blue powder[6] |

| Solubility | Insoluble in water; Soluble in organic solvents[6] |

| Storage | Store at room temperature. Stock solutions are stable at -20°C for one month and at -80°C for six months when protected from light.[7] |

Experimental Protocol

This protocol outlines the steps for deparaffinization, rehydration, staining, and mounting of paraffin-embedded tissue sections for the demonstration of lipids using this compound.

Reagents and Materials

-

Xylene

-

Ethanol (100%, 95%, 70%, 50%)

-

Distilled or Deionized Water

-

This compound powder

-

Propylene Glycol

-

Aqueous mounting medium (e.g., Glycerin Jelly)

-

Coplin jars or staining dishes

-

Microscope slides with paraffin-embedded tissue sections

-

Coverslips

-

Light microscope

Solution Preparation

| Solution | Preparation |

| 1% this compound Stock Solution | Dissolve 1 g of this compound in 100 mL of Propylene Glycol. Heat gently (to 60°C) and stir until fully dissolved. Filter the solution while warm. The stock solution should be stored in a tightly capped bottle at room temperature. |